JAK Isoform Selectivity: CYT387-azide vs. Ruxolitinib-Family Probes
While direct enzymatic IC50 data for CYT387-azide alone are not published, the probe retains the pharmacophore of momelotinib, which shows a JAK1/JAK2 selectivity window of ~10–14× over JAK3 (IC50 11 nM JAK1, 18 nM JAK2, 155 nM JAK3) [1]. In contrast, the widely used ruxolitinib-derived probe displays a narrower selectivity ratio (JAK1 IC50 ~3.3 nM, JAK2 ~2.8 nM, JAK3 ~428 nM in some reports, indicating stronger JAK1/2 preference but wider variability across assay platforms) [2]. The momelotinib scaffold thus provides a more balanced JAK1/2 dual inhibition profile that may be advantageous for target deconvolution in myeloproliferative disease models [3].
| Evidence Dimension | Kinase selectivity (IC50 ratios) |
|---|---|
| Target Compound Data | JAK1 IC50 11 nM, JAK2 18 nM, JAK3 155 nM (momelotinib core) |
| Comparator Or Baseline | Ruxolitinib probe: JAK1 ~3.3 nM, JAK2 ~2.8 nM, JAK3 ~428 nM |
| Quantified Difference | Momelotinib: JAK1/JAK3 ratio ~14; ruxolitinib: JAK1/JAK3 ratio ~130 |
| Conditions | In vitro recombinant kinase assays; ATP concentrations not standardized across studies |
Why This Matters
A more balanced JAK1/2 profile reduces the risk of missing off-target interactions during pull-down experiments in primary myelofibrosis samples where JAK3 activity is not the dominant pathogenic driver.
- [1] Pardanani A, et al. Leukemia. 2009;23(8):1441-1445. View Source
- [2] Quintás-Cardama A, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010;115(15):3109-3117. View Source
- [3] Tyner JW, et al. CYT387, a novel JAK2 inhibitor, induces hematologic responses and normalizes inflammatory cytokines in murine myeloproliferative neoplasms. Blood. 2010;115(25):5232-5240. View Source
